rac N,O-Didesmethyl Tramadol-d3 is a deuterated analog of N,O-Didesmethyl Tramadol, which itself is a metabolite of the synthetic analgesic tramadol. This compound is primarily utilized in pharmacological research, particularly in studies focusing on the metabolism and pharmacokinetics of tramadol and its derivatives. The presence of deuterium in its structure allows for enhanced tracking and analysis in various biochemical assays.
The compound is synthesized from tramadol through a series of chemical modifications, primarily involving demethylation processes. Its chemical structure incorporates deuterium, which serves to differentiate it from non-deuterated analogs during analytical procedures.
rac N,O-Didesmethyl Tramadol-d3 belongs to the class of opioid analgesics due to its interaction with opioid receptors in the central nervous system. It is classified as a metabolite of tramadol and is specifically noted for its role in pain management and analgesic efficacy.
The synthesis of rac N,O-Didesmethyl Tramadol-d3 typically involves:
The molecular formula for rac N,O-Didesmethyl Tramadol-d3 is , with a molecular weight of approximately 238.34 g/mol. Its structure features:
The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which allow for detailed examination of the compound's molecular framework and functional groups.
rac N,O-Didesmethyl Tramadol-d3 can undergo several types of chemical reactions:
The mechanism by which rac N,O-Didesmethyl Tramadol-d3 exerts its effects involves:
This compound undergoes hepatic phase I metabolism via cytochrome P450 enzymes such as CYP2D6, resulting in the formation of active metabolites like O-desmethyl tramadol (M1), which significantly contributes to its analgesic activity.
rac N,O-Didesmethyl Tramadol-d3 has several scientific applications:
rac N,O-Didesmethyl Tramadol-d3 (CAS: 1261398-22-4) has the molecular formula C₁₄H₁₈D₃NO₂ and a molecular weight of 238.34 g/mol. Its structure features deuterium atoms incorporated into the N-methyl group (–N–CD₃), preserving the core scaffold of the non-deuterated metabolite (CAS: 138853-73-3; C₁₄H₂₁NO₂, MW: 235.32 g/mol). The compound exists as a racemic mixture of the (1R,2R) and (1S,2S) enantiomers, with the cyclohexanol and phenol moieties maintaining the cis-configuration inherent to tramadol metabolites [1] [6].
The deuterium labeling does not alter the primary functional groups: a tertiary cyclohexanol, a secondary amine, and a phenolic hydroxyl. This ensures biochemical equivalence to the non-labeled metabolite while introducing a mass shift (+3 Da) detectable via mass spectrometry. Commercial suppliers provide the compound at >95% chemical purity (HPLC-grade), typically as a neat solid requiring storage at –20°C [1] [2].
Table 1: Key Identifiers of rac N,O-Didesmethyl Tramadol-d3
Property | Value |
---|---|
CAS Number | 1261398-22-4 |
Unlabelled CAS | 138853-73-3 |
Molecular Formula | C₁₄H₁₈D₃NO₂ |
Molecular Weight | 238.34 g/mol |
IUPAC Name | rel-3-[(1R,2R)-1-Hydroxy-2-[(trideuteriomethylamino)methyl]cyclohexyl]phenol |
Purity | >95% (HPLC) |
Storage Conditions | –20°C (desiccated) |
In humans, O,N-didesmethyl tramadol (non-deuterated form) arises from sequential O-demethylation and N-demethylation of tramadol, primarily mediated by cytochrome P450 enzymes (CYP2D6 and CYP3A4). As a bidesmethyl metabolite, it represents an advanced phase I metabolic product with reduced opioid receptor affinity compared to the active O-desmethyltramadol (M1) metabolite [7].
Studies using high-resolution LC-MS/MS have identified O,N-didesmethyl tramadol in human plasma and urine following tramadol administration. It typically elutes earlier than tramadol (tʀ ≈ 3.66 min vs. 4.65 min) and generates characteristic fragment ions at m/z 236.1645 ([M+H]⁺) and 44.0494 (aziridinium ion from N-desmethylated structures). Unlike O-desmethyltramadol, it lacks the diagnostic methyl aziridinium ion (m/z 58.0660), confirming N-demethylation .
Notably, molecular networking analyses of tramadol-poisoned patients revealed 25 phase I/II metabolites, with O,N-didesmethyl tramadol serving as a node for further conjugation. It undergoes phase II metabolism via glucuronidation (phenolic OH) and sulfation, detectable in negative-ion LC-MS mode due to enhanced ionization of conjugated species .
Table 2: Metabolic Characteristics of O,N-Didesmethyl Tramadol in Humans
Characteristic | Detail |
---|---|
Metabolic Precursors | Tramadol → N-desmethyltramadol → O,N-didesmethyl tramadol |
Tramadol → O-desmethyltramadol → O,N-didesmethyl tramadol | |
CYP Isoforms Involved | CYP2D6 (high affinity), CYP3A4 (high capacity) |
Phase II Modifications | Glucuronidation (phenolic OH), sulfation |
Analytical Detection | LC-HRMS/MS: m/z 236.1645 [M+H]⁺ (Δppm ±2.5); tʀ ≈ 3.66 min |
MS/MS Fragments | m/z 44.0494 (aziridinium ion), 218 (H₂O loss), 190 (further degradation) |
The deuterium labeling in rac N,O-Didesmethyl Tramadol-d3 (–CD₃ instead of –CH₃) provides three critical advantages in research:
Suppliers offer this labeled metabolite as a certified reference material (CRM) with documented purity and stability. Its application extends to forensic toxicology, where it quantifies tramadol metabolites in overdose cases, and drug development, where it elucidates tramadol’s complex metabolic fate independent of CYP polymorphisms [1] [9].
Table 3: Applications of Deuterated Standards in Tramadol Research
Application | Mechanism | Benefit |
---|---|---|
Quantitative Bioanalysis | Serves as internal standard in IDMS | Corrects for ionization suppression/enhancement; ensures analytical accuracy |
Metabolic Stability Assays | Tracks intrinsic clearance in microsomes without isotopic scrambling | Distinguishes parent drug loss vs. metabolite formation |
Reaction Phenotyping | Identifies CYP isoforms responsible for demethylation via chemical inhibition | Reveals contributions of CYP2D6 vs. CYP3A4 to metabolite generation |
Toxicology Screening | Detects tramadol ingestion in biological matrices (urine, plasma) | Confirms tramadol use in poisoning cases; correlates levels with symptoms |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7